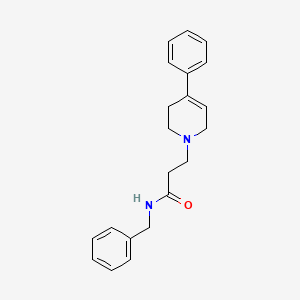
N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide is a complex organic compound with a unique structure that includes a benzyl group, a phenyl group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide typically involves multiple steps, starting with the preparation of the tetrahydropyridine ring, followed by the introduction of the benzyl and phenyl groups. Common synthetic routes include:
Formation of the Tetrahydropyridine Ring: This can be achieved through the hydrogenation of pyridine derivatives under specific conditions.
Introduction of the Benzyl Group: This step often involves the use of benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Phenyl Group: This can be done through a Friedel-Crafts alkylation reaction using phenyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the tetrahydropyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium aluminum hydride, aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated tetrahydropyridine derivatives.
Substitution: Various substituted benzyl or phenyl derivatives.
Scientific Research Applications
N-Benzyl-3-(4-phenyl-1,2,3
Properties
CAS No. |
144025-12-7 |
|---|---|
Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-benzyl-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanamide |
InChI |
InChI=1S/C21H24N2O/c24-21(22-17-18-7-3-1-4-8-18)13-16-23-14-11-20(12-15-23)19-9-5-2-6-10-19/h1-11H,12-17H2,(H,22,24) |
InChI Key |
LBWOTVQUFHARSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


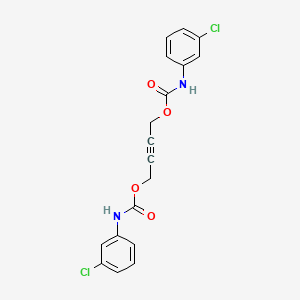

![7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077581.png)
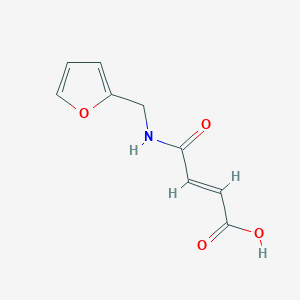
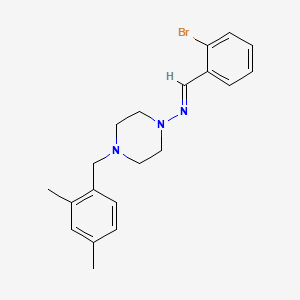
![(5Z)-3-Allyl-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077600.png)
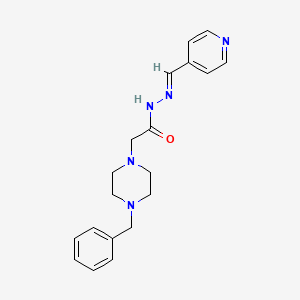

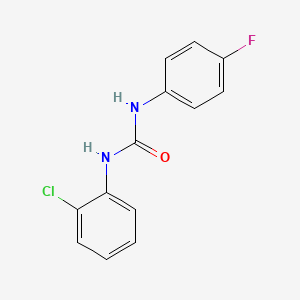
![Methyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate](/img/structure/B15077631.png)
![ethyl 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B15077637.png)

![2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane](/img/structure/B15077654.png)
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B15077658.png)
